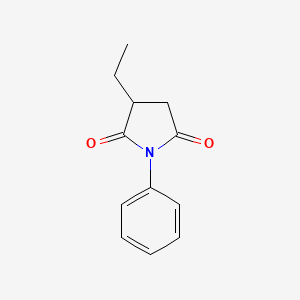
3-Ethyl-1-phenylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-phenylpyrrolidine-2,5-dione is a chemical compound belonging to the class of pyrrolidine-2,5-diones. This compound is characterized by a pyrrolidine ring substituted with an ethyl group at the third position and a phenyl group at the first position. Pyrrolidine-2,5-diones are known for their versatile applications in medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-phenylpyrrolidine-2,5-dione typically involves the reaction of ethylamine with phenylsuccinic anhydride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrolidine-2,5-dione ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-Ethyl-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase isoenzymes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as epilepsy, inflammation, and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase isoenzymes by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, depending on the enzyme’s role in the body .
Comparaison Avec Des Composés Similaires
- 3-Methylidene-1-phenylpyrrolidine-2,5-dione
- 1-Benzyl-pyrrolidine-2,5-dione
- 1-(4-Ethoxy-phenyl)-pyrrolidine-2,5-dione
Comparison: 3-Ethyl-1-phenylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays. For example, the ethyl group at the third position can influence the compound’s lipophilicity and, consequently, its ability to interact with biological membranes .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-ethyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-2-9-8-11(14)13(12(9)15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Clé InChI |
JPNWHHYAHKHDDO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(=O)N(C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



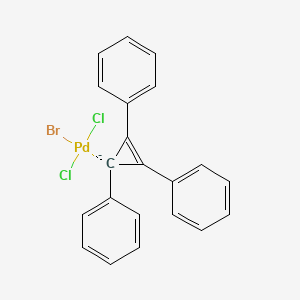
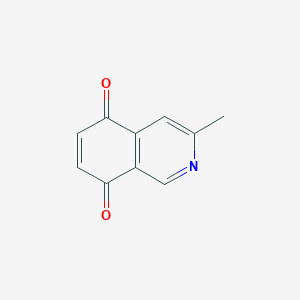
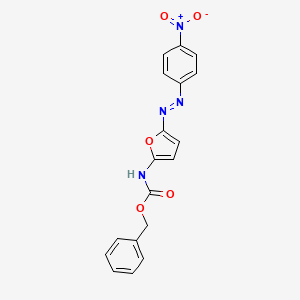
![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
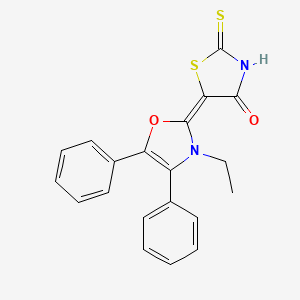

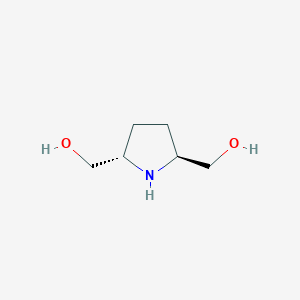
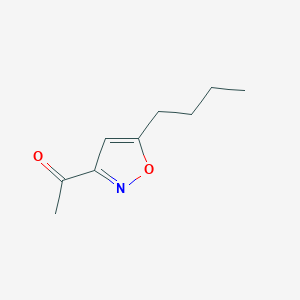

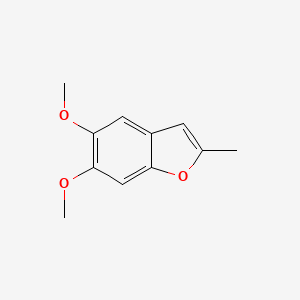
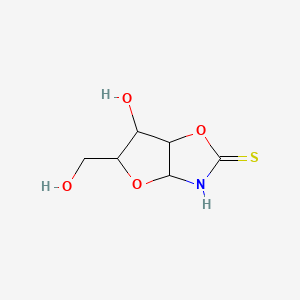
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)

